molecular formula C12H16BrNO3 B2801918 Tert-butyl 2-amino-6-bromo-4-methoxybenzoate CAS No. 2248284-11-7

Tert-butyl 2-amino-6-bromo-4-methoxybenzoate

Cat. No.: B2801918
CAS No.: 2248284-11-7
M. Wt: 302.168
InChI Key: ROTTWMLYCDFQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-6-bromo-4-methoxybenzoate: is an organic compound with the molecular formula C12H16BrNO3. It is a derivative of benzoic acid and contains functional groups such as an amino group, a bromine atom, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-6-bromo-4-methoxybenzoate typically involves the following steps:

    Bromination: The starting material, 4-methoxybenzoic acid, undergoes bromination to introduce a bromine atom at the 6-position.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 2-position.

    Esterification: Finally, the compound is esterified with tert-butyl alcohol to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include bromine, ammonia, and tert-butyl alcohol. The reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-amino-6-bromo-4-methoxybenzoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to an amine.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as sodium azide or thiols are commonly used for substitution reactions.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Azide or thiol-substituted derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 2-amino-6-bromo-4-methoxybenzoate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in medicinal chemistry.

Biology: In biological research, this compound is used to study the effects of brominated and methoxylated aromatic compounds on biological systems. It serves as a model compound to investigate the interactions of such molecules with enzymes and receptors.

Medicine: this compound has potential applications in drug development. Its derivatives are explored for their pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-6-bromo-4-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromine atom can participate in halogen bonding. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Tert-butyl 2-amino-4-methoxybenzoate: Lacks the bromine atom, resulting in different reactivity and biological activity.

    Tert-butyl 2-amino-6-chloro-4-methoxybenzoate: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.

    Tert-butyl 2-amino-6-bromo-4-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.

Uniqueness: Tert-butyl 2-amino-6-bromo-4-methoxybenzoate is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-amino-6-bromo-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)10-8(13)5-7(16-4)6-9(10)14/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTTWMLYCDFQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1Br)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.